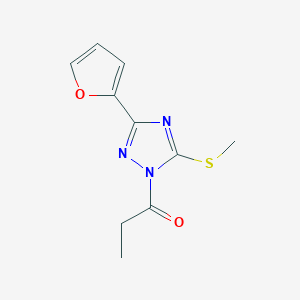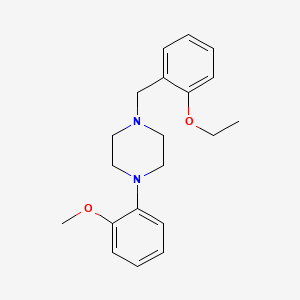![molecular formula C14H12N2O4 B5760514 N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide, also known as NBHA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a benzamide derivative that has shown promising results in various studies, particularly in the field of cancer research.
作用機序
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer properties, and N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide may work through a similar mechanism. N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has also been shown to inhibit the activity of the proteasome, a complex of enzymes involved in the degradation of proteins. Inhibition of the proteasome can lead to the accumulation of misfolded proteins and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of HDACs and the proteasome. N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has also been investigated for its potential anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines. In addition, N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
実験室実験の利点と制限
One advantage of N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide is its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further investigation. Another advantage is its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. However, one limitation of N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide. One area of investigation is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to investigate its mechanism of action. Another area of investigation is its potential use as an anti-inflammatory agent. Further studies are needed to determine its efficacy in vivo and to investigate its mechanism of action. Additionally, N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide could be investigated for its potential use as an antibacterial agent, as it has been shown to inhibit the growth of MRSA. Finally, further studies are needed to investigate the limitations of N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide in lab experiments and to develop new methods for working with this compound.
合成法
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 3-nitrobenzoyl chloride with 2-(hydroxymethyl)phenol in the presence of a base. Another method involves the reaction of 2-(hydroxymethyl)phenol with 3-nitrobenzoyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography.
科学的研究の応用
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has been investigated for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria.
特性
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-9-11-4-1-2-7-13(11)15-14(18)10-5-3-6-12(8-10)16(19)20/h1-8,17H,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMWDYVLIJPLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5760438.png)


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5760462.png)

![2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5760474.png)



![2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B5760522.png)

